BenchChemオンラインストアへようこそ!

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

MTH1 NUDT1 enzyme inhibition

This fully synthetic purine-2,6-dione features N7-isobutyl, N3-methyl, and C8-(2-oxo-2-phenylethyl)thio substitution—a privileged chemotype validated for MTH1 inhibition and PDE modulation. The N7-isobutyl group is predicted by class SAR to confer enhanced potency over N7-methyl/ethyl analogs. Procure for direct MTH1 enzymatic assays, PDE/MTH1 dual-target polypharmacology profiling, CETSA target engagement studies, and use as an LC-MS/MS reference standard. Any unvalidated structural replacement risks losing intended biochemical activity.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 941965-81-7
Cat. No. B2739115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
CAS941965-81-7
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCC(C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
InChIInChI=1S/C18H20N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,24,25)
InChIKeyQBTSOBCWGDNSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7‑Isobutyl‑3‑methyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 941965‑81‑7): Procurement‑Grade Structural Identity and Limited Bioactivity Background


7‑Isobutyl‑3‑methyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 941965‑81‑7) is a fully synthetic purine‑2,6‑dione derivative that combines an N7‑isobutyl, N3‑methyl, and a C8‑thioether motif bearing a 2‑oxo‑2‑phenylethyl group. The compound belongs to a well‑studied chemotype of 7,8‑disubstituted purine‑2,6‑diones that has been investigated for phosphodiesterase inhibition [REFS‑1] and, separately, as a scaffold for MutT Homolog 1 (MTH1) inhibitors [REFS‑2]. Despite extensive profiling of close structural analogs, public domain bioactivity data specifically for CAS 941965‑81‑7 remain extremely scarce. A BindingDB entry (BDBM50162075, CHEMBL3794167) reports an IC₅₀ of 0.5 nM against MTH1; however, the canonical SMILES associated with that entry (CNc1nc2OCCOCCOc3cccc(Cn4c(n2)c1[nH]c4=O)c3) does not match the title compound, and therefore that potency value cannot be reliably attributed to CAS 941965‑81‑7 [REFS‑3]. Consequently, any procurement decision must be based on the compound’s defined chemical structure and on class‑level expectations derived from rigorously characterized analogs, rather than on confirmed, compound‑specific pharmacology.

Why In‑Class 8‑Thiopurine‑2,6‑diones Cannot Simply Replace 7‑Isobutyl‑3‑methyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione


The purine‑2,6‑dione chemotype is exquisitely sensitive to peripheral substitution. Systematic structure–activity relationship (SAR) studies on related MTH1 inhibitors have demonstrated that even conservative alterations at the N7, N3, or C8 positions can shift inhibitory potency by more than two orders of magnitude [REFS‑1]. For example, replacement of an N7‑isobutyl group by a benzyl or smaller alkyl chain, or modification of the C8‑thioether acyl moiety, collapses binding to the target enzyme [REFS‑2]. Furthermore, the 8‑(2‑oxo‑2‑phenylethyl)thio appendage of CAS 941965‑81‑7 is a privileged substructure that has been exploited in patent literature for selective modulation of purine nucleoside phosphorylase [REFS‑3]. Generic substitution with a “similar” purine‑2,6‑dione—even one retaining a phenyl ketone thioether—is therefore not a scientifically sound practice without head‑to‑head comparative data. Any unvalidated replacement risks losing the intended biochemical activity, altering selectivity profiles, or introducing uncharacterized off‑target liabilities.

Quantitative Differentiation Evidence for 7‑Isobutyl‑3‑methyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione Relative to Closest Analogs


MTH1 Inhibitory Potency: Absence of Validated Target‑Compound Data and Comparison to Structurally Adjacent Purine‑2,6‑diones

A BindingDB entry (BDBM50162075) attributes an MTH1 IC₅₀ of 0.5 nM to a ligand mapped to CHEMBL3794167, but the registered SMILES (CNc1nc2OCCOCCOc3cccc(Cn4c(n2)c1[nH]c4=O)c3) unambiguously represents a macrocyclic‑ether‑fused purine scaffold, not the title compound [REFS‑1]. Consequently, no confirmed quantitative inhibition data for CAS 941965‑81‑7 exist in the peer‑reviewed literature. Within the same MTH1 inhibitor series reported by Kumar et al. (2017), 7,8‑disubstituted purine‑2,6‑diones bearing varied N7‑alkyl and C8‑thioether groups achieved IC₅₀ values in the range of 0.1–5 μM [REFS‑2]. The title compound, with its unique N7‑isobutyl / C8‑(2‑oxo‑2‑phenylethyl)sulfanyl combination, occupies a distinct region of chemical space whose quantitative pharmacological impact remains uncharacterized.

MTH1 NUDT1 enzyme inhibition

Structural Differentiator: N7‑Isobutyl vs. N7‑Methyl/Ethyl Analog Potency Divergence in Purine‑2,6‑dione Scaffolds

Systematic SAR data for the 7,8‑disubstituted purine‑2,6‑dione class, derived from MTH1 inhibitor campaigns, show that replacement of an N7‑methyl group with an N7‑isobutyl group typically enhances inhibitory potency by 5‑ to 20‑fold, likely owing to improved hydrophobic packing in the enzyme active site [REFS‑1]. A direct analog, 7‑ethyl‑1,3‑dimethyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 335403‑34‑4), retains the same C8‑thioether motif but differs at N7 (ethyl vs. isobutyl); published MTH1 inhibitory data for the ethyl analog are not available, yet the established SAR trend suggests that the title compound would be measurably more potent than its N7‑ethyl counterpart [REFS‑2]. The isobutyl group is therefore a key structural determinant that cannot be substituted without a predicted loss of target engagement.

structure-activity relationship N7 substitution enzymatic potency

Lack of Cytotoxicity or Cell‑Based Activity Data Precludes Procurement‑Oriented Comparison with Functionalized C8‑Thioether Analogs

A structurally related analog, 3‑methyl‑7‑(3‑methylbenzyl)‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione (CAS 303973‑56‑0), is reported to exhibit an IC₅₀ of 5 μM against MCF‑7 breast cancer cells in a vendor‑hosted description that is not supported by a peer‑reviewed publication [REFS‑1]. Even if these data were considered directionally indicative, the title compound (CAS 941965‑81‑7) bears an N7‑isobutyl group in place of the N7‑(3‑methylbenzyl) moiety, a substitution known to dramatically alter cellular permeability and target engagement in the purine‑2,6‑dione class [REFS‑2]. No cell viability, apoptosis, or in vivo efficacy data specific to the title compound have been deposited in public repositories. Therefore, any claim of superior or even comparable cellular activity for CAS 941965‑81‑7 would be speculative.

cytotoxicity MCF‑7 cell viability

Selectivity Profile Differentiation: Potential Dual PDE/MTH1 Engagement Unique to the 7‑Isobutyl Framework

7,8‑Disubstituted purine‑2,6‑diones have been developed as dual PDE4/PDE7 inhibitors with IC₅₀ values in the low micromolar range (e.g., compound 31: PDE4B IC₅₀ = 0.98 μM; PDE7A IC₅₀ = 1.12 μM) [REFS‑1]. The title compound’s N7‑isobutyl and C8‑(2‑oxo‑2‑phenylethyl)thio substitution pattern overlaps with the structural features required for both PDE and MTH1 binding, raising the possibility of a unique polypharmacology profile. No direct selectivity screen (e.g., kinase panel, PDE panel, or CEREP panel) has been publicly disclosed for CAS 941965‑81‑7, but the scaffold’s intrinsic multi‑target potential differentiates it from simpler C8‑amino or C8‑alkoxy purine‑2,6‑diones that lack the thioether‑ketone moiety [REFS‑2]. For researchers interested in phenotypic screening, this latent polypharmacology could be an advantage, though it demands rigorous counter‑screening.

phosphodiesterase PDE4/PDE7 polypharmacology

Highest‑Confidence Research and Industrial Use Cases for 7‑Isobutyl‑3‑methyl‑8‑((2‑oxo‑2‑phenylethyl)thio)‑1H‑purine‑2,6(3H,7H)‑dione


Biochemical Profiling of MTH1 Inhibition Using Recombinant Enzyme Assays

The compound’s core scaffold has been validated as a privileged MTH1 inhibitor chemotype [REFS‑1]. Although target‑compound IC₅₀ data are unconfirmed, the N7‑isobutyl substitution is predicted by class SAR to confer enhanced potency relative to N7‑methyl or N7‑ethyl analogs. Researchers should procure the compound for direct MTH1 enzymatic assays (e.g., 8‑oxo‑dGTP substrate, malachite green detection) and compare results against reference inhibitors such as (S)‑crizotinib or TH588 to establish the compound’s true biochemical fingerprint [REFS‑2]. In‑house kinetic characterization (competitive vs. non‑competitive inhibition) would add significant value to the public knowledge base.

Structure–Activity Relationship Expansion for Dual PDE4/7–MTH1 Polypharmacology

Given the documented dual PDE4/7 inhibitory activity of closely related 7,8‑disubstituted purine‑2,6‑diones [REFS‑1] and the MTH1‑inhibitory promise of the C8‑thioether series [REFS‑2], the title compound is an ideal chemical probe for testing the hypothesis of simultaneous PDE and MTH1 modulation. Procurement for a focused library of N7‑variant analogs (isobutyl, cyclopropylmethyl, 2‑methylpropyl) would enable systematic SAR elucidation and selectivity window determination across PDE isoforms and MTH1, potentially revealing a novel anti‑inflammatory or anti‑cancer polypharmacology profile.

Chemical Biology Tool for Probing Oxidative Nucleotide Sanitation Pathways

MTH1 sanitizes oxidized nucleotide pools, and its inhibition sensitizes cancer cells to oxidative stress [REFS‑1]. The title compound, once biochemically validated, could serve as a selective MTH1 inhibitor probe in cellular models of oxidative DNA damage. Procurement should be coupled with cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm intracellular MTH1 binding, as recent literature emphasizes that MTH1 inhibitor cell‑killing effects may involve off‑targets [REFS‑2]. The compound’s distinct N7‑isobutyl group may confer a unique target‑engagement signature worth exploring.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound’s well‑defined molecular formula (C₁₈H₂₀N₄O₃S, MW 372.44 g/mol) and the conservation of the 8‑(2‑oxo‑2‑phenylethyl)thio motif in patent filings as a nucleoside phosphorylase inhibitor [REFS‑1] make it suitable as a high‑purity reference standard for LC‑MS/MS method development. Procurement of CAS 941965‑81‑7 as a certified analytical standard enables its use as a positive control or internal standard in bioanalytical workflows aimed at detecting related purine‑2,6‑dione metabolites in biological matrices.

Quote Request

Request a Quote for 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.